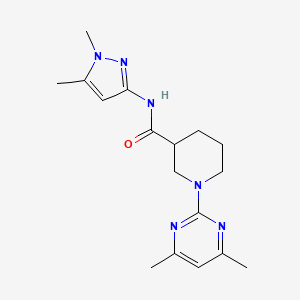![molecular formula C23H24ClN3O2 B14935025 4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol](/img/structure/B14935025.png)
4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-CHLOROPHENYL)-1-[4-(4-HYDROXYPHENYL)PIPERAZINO]-3-(1H-PYRROL-1-YL)-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-1-[4-(4-HYDROXYPHENYL)PIPERAZINO]-3-(1H-PYRROL-1-YL)-1-PROPANONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the piperazine moiety: This step involves the reaction of a suitable piperazine derivative with the intermediate formed in the previous step.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the piperazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the pyrrole ring to a more saturated structure.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation products: Ketones, aldehydes
Reduction products: Dechlorinated compounds, saturated pyrrole derivatives
Substitution products: Compounds with various functional groups replacing the chlorophenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic activities.
Industry: Used in the development of new materials or as a chemical reagent.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels in the body. The compound may exert its effects by:
Binding to receptors: Modulating the activity of neurotransmitter receptors.
Inhibiting enzymes: Blocking the activity of enzymes involved in disease pathways.
Modulating ion channels: Affecting the flow of ions across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)piperazine: Lacks the pyrrole ring.
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)piperazine: Contains a methoxy group instead of a hydroxyl group.
3-(4-Chlorophenyl)-1-(4-aminophenyl)piperazine: Contains an amino group instead of a hydroxyl group.
Uniqueness
3-(4-CHLOROPHENYL)-1-[4-(4-HYDROXYPHENYL)PIPERAZINO]-3-(1H-PYRROL-1-YL)-1-PROPANONE is unique due to the presence of both the pyrrole ring and the hydroxyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C23H24ClN3O2 |
|---|---|
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-pyrrol-1-ylpropan-1-one |
InChI |
InChI=1S/C23H24ClN3O2/c24-19-5-3-18(4-6-19)22(26-11-1-2-12-26)17-23(29)27-15-13-25(14-16-27)20-7-9-21(28)10-8-20/h1-12,22,28H,13-17H2 |
InChI-Schlüssel |
UJZCLPYSCMUOQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CC(C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide](/img/structure/B14934944.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B14934962.png)
![ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934965.png)
![Methyl 2-({3-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14934971.png)

![N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine](/img/structure/B14934986.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B14934998.png)
![1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935004.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B14935011.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methyl-1H-indol-1-yl)propanamide](/img/structure/B14935012.png)
![1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935018.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14935038.png)

